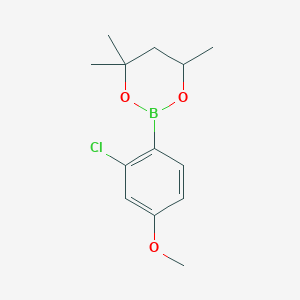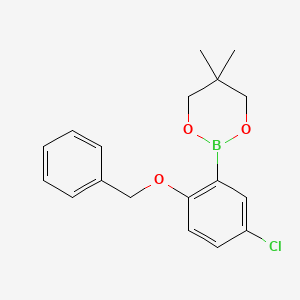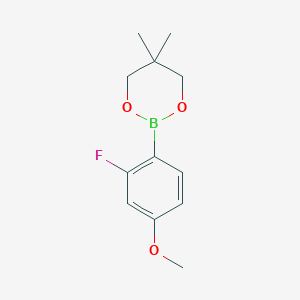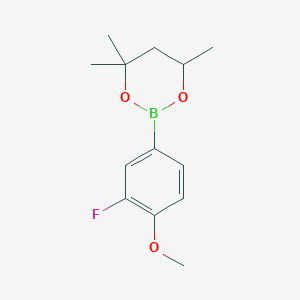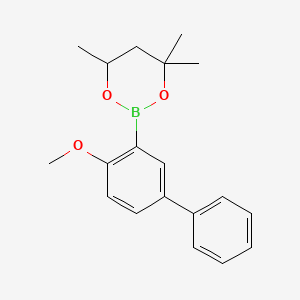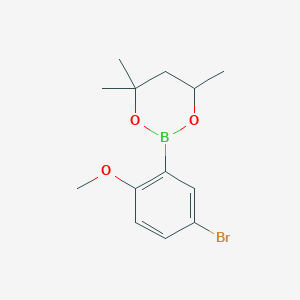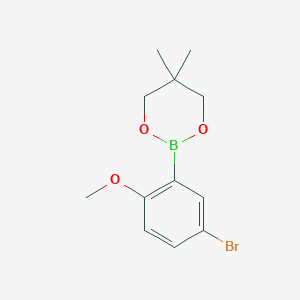
2-(5-Bromo-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromo-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, abbreviated as 2-BMP-DMB, is a boron-containing compound that has been studied for its potential applications in various scientific research fields. It is an organoboron compound that has been used for various purposes in organic synthesis, such as the synthesis of heterocyclic compounds and the preparation of enantiomerically pure compounds. In addition, 2-BMP-DMB has been studied for its potential applications in biochemistry, pharmacology, and other areas of research.
Wissenschaftliche Forschungsanwendungen
2-BMP-DMB has been studied for its potential applications in various scientific research fields. It has been used in the synthesis of various heterocyclic compounds and in the preparation of enantiomerically pure compounds. In addition, it has been studied for its potential applications in biochemistry, pharmacology, and other areas of research. For example, 2-BMP-DMB has been used in the synthesis of a novel class of compounds known as boron-containing peptides, which have potential applications in drug discovery.
Wirkmechanismus
2-BMP-DMB is an organoboron compound that is capable of forming covalent bonds with various substrates, such as proteins and nucleic acids. It is believed that the formation of such bonds is mediated by the formation of a boron-oxygen bond between the boron atom of 2-BMP-DMB and the oxygen atom of the substrate. This boron-oxygen bond is believed to be responsible for the biological activity of 2-BMP-DMB.
Biochemical and Physiological Effects
2-BMP-DMB has been studied for its potential applications in biochemistry and pharmacology. In particular, it has been studied for its potential to modulate the activity of various enzymes and proteins. For example, it has been found to modulate the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. In addition, it has been found to modulate the activity of various proteins involved in signal transduction pathways, such as the MAPK and NF-κB pathways.
Vorteile Und Einschränkungen Für Laborexperimente
2-BMP-DMB has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available from chemical suppliers. In addition, it is relatively easy to synthesize and can be used in a variety of synthetic reactions. However, it is important to note that 2-BMP-DMB is a highly reactive compound and should be handled with care. It is also important to note that 2-BMP-DMB has a limited solubility in water and should be used in a suitable solvent, such as dimethyl sulfoxide (DMSO).
Zukünftige Richtungen
There are several potential future directions for the use of 2-BMP-DMB. It could be used in the synthesis of novel compounds with potential applications in drug discovery and development. In addition, it could be used in the study of biological processes, such as signal transduction pathways, as well as in the development of new therapeutic agents. Furthermore, it could be used in the study of boron-containing peptides and other boron-containing compounds for potential applications in biochemistry and pharmacology. Finally, 2-BMP-DMB could be used in the development of new catalysts for organic synthesis.
Synthesemethoden
2-BMP-DMB can be synthesized by the reaction of 5-bromo-2-methoxyphenol with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a catalytic amount of sodium hydroxide. The reaction is carried out in an aprotic solvent, such as dimethyl sulfoxide (DMSO), at room temperature. The reaction mixture is stirred for 1-2 hours, and the product is then isolated by filtration and washed with aqueous sodium hydroxide.
Eigenschaften
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO3/c1-12(2)7-16-13(17-8-12)10-6-9(14)4-5-11(10)15-3/h4-6H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDFSYCNHACQSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






